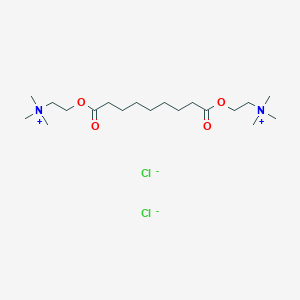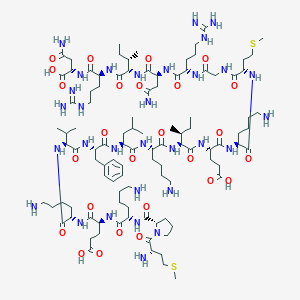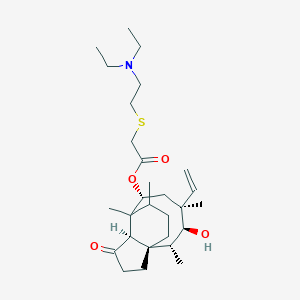
2,3-Dichloro-5-formylpyridine
Vue d'ensemble
Description
2,3-Dichloro-5-formylpyridine (DCFP) is a heterocyclic organic compound that has been studied extensively in recent years due to its unique properties. DCFP has a wide range of applications in science, from synthesis to medicinal use.
Applications De Recherche Scientifique
Industrie Agrochimique
2,3-Dichloro-5-formylpyridine: est un intermédiaire clé dans la synthèse de produits agrochimiques. Ses dérivés, en particulier les trifluorométhylpyridines (TFMP), jouent un rôle important dans la protection des cultures. La combinaison unique du cycle pyridine et du groupe chloroformyle permet de créer des composés qui protègent les cultures des ravageurs et des maladies .
Développement Pharmaceutique
Dans le secteur pharmaceutique, le composé sert de précurseur pour le développement de médicaments. Le motif structurel du TFMP, qui peut être dérivé de This compound, se retrouve dans plusieurs produits pharmaceutiques. Ces dérivés sont en cours d'essais cliniques, ce qui indique le potentiel du composé à contribuer à de nouveaux agents thérapeutiques .
Médecine Vétérinaire
De manière similaire à ses applications dans les produits pharmaceutiques humains, This compound est également utilisée pour créer des produits vétérinaires. Les dérivés TFMP sont utilisés dans les médicaments qui traitent les maladies chez les animaux, ce qui montre la polyvalence du composé dans différents domaines des sciences de la santé .
Synthèse de Pesticides
Le composé est utilisé dans la synthèse de divers pesticides. Sa capacité à former des dérivés stables et biologiquement actifs en fait un élément précieux dans le développement de nouveaux pesticides plus efficaces et respectueux de l'environnement .
Recherche en Synthèse Organique
This compound: est largement utilisée dans la recherche en synthèse organique comme bloc de construction pour la construction de molécules complexes. Sa réactivité permet la formation de structures chimiques diverses, ce qui peut conduire à la découverte de nouveaux composés aux propriétés uniques .
Science des Matériaux
En science des matériaux, le composé trouve des applications dans le développement de matériaux fonctionnels. Les dérivés de This compound peuvent conférer des caractéristiques spécifiques aux matériaux, telles qu'une durabilité accrue ou une conductivité électrique améliorée .
Intermédiaire Chimique
En tant qu'intermédiaire chimique, This compound est cruciale dans diverses réactions chimiques. Elle est utilisée pour synthétiser d'autres composés et intermédiaires importants, qui sont ensuite appliqués dans différents processus industriels .
Synthèse de Composés Fluorés
Le composé est essentiel dans la synthèse de produits chimiques organiques fluorés. L'introduction d'atomes de fluor dans les molécules organiques conduit souvent à des composés présentant une activité biologique et des propriétés physiques améliorées, et This compound joue un rôle dans cette transformation .
Propriétés
IUPAC Name |
5,6-dichloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSCFXKNBQZLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50992305 | |
| Record name | 5,6-Dichloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50992305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71690-05-6 | |
| Record name | 5,6-Dichloronicotinaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71690-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dichloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50992305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dichloronicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)



